(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate
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Overview
Description
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine is a chemical compound with the molecular formula C20H32N2O3S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes a disulfide bond and a carbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine involves multiple steps, including the formation of the disulfide bond and the carbamate groupThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and sodium hydroxide .
Industrial Production Methods
Industrial production of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted carbamates.
Scientific Research Applications
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine involves its interaction with molecular targets through its disulfide and carbamate groups. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and enzymes. The carbamate group can inhibit enzyme activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Carbofuran: A widely used pesticide with a similar carbamate structure but lacks the disulfide bond.
N,N-Dibutylamine: Shares the dibutylamine moiety but lacks the carbamate and disulfide functionalities.
Disulfiram: Contains a disulfide bond but has different functional groups and applications.
Uniqueness
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine is unique due to its combination of a disulfide bond and a carbamate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
CAS No. |
78081-77-3 |
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Molecular Formula |
C20H32N2O3S2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)disulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S2/c1-6-8-13-22(14-9-7-2)27-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChI Key |
LGKXNKLJVLMSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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